

Technical Guide: 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and its Analogue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Methoxy-2-(trifluoromethoxy)benzaldehyde
Cat. No.:	B113180

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **4-Methoxy-2-(trifluoromethoxy)benzaldehyde**, a fluorinated aromatic aldehyde of interest in medicinal chemistry. Due to the limited availability of detailed public data for this specific compound, this guide also extensively covers its close structural analogue, 4-Methoxy-2-(trifluoromethyl)benzaldehyde. This analogue serves as a valuable proxy, offering insights into the synthesis, reactivity, and potential biological applications of this class of molecules. The inclusion of a trifluoromethyl or trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Core Compound Data

A clear distinction between the requested compound and its more documented analogue is crucial for research and development. The primary physical and chemical properties are summarized below.

Property	4-Methoxy-2-(trifluoromethoxy)benzaldehyde	4-Methoxy-2-(trifluoromethyl)benzaldehyde
CAS Number	886503-52-2	106312-36-1 [1] [2]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	C ₉ H ₇ F ₃ O ₂ [2]
Molecular Weight	220.15 g/mol	204.15 g/mol [1] [2]
Synonyms	-	4-Formyl-3-(trifluoromethyl)anisole

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Methoxy-2-(trifluoromethoxy)benzaldehyde** are not readily available in published literature. Therefore, a representative protocol for the formylation of a substituted methoxybenzene, the Vilsmeier-Haack reaction, is provided. This method is a widely used and effective way to introduce a formyl group onto an electron-rich aromatic ring. Additionally, a protocol for the synthesis of a biologically active derivative from a similar benzaldehyde is detailed, illustrating a common application of this class of compounds.

Representative Synthesis: Vilsmeier-Haack Formylation of a Methoxy-Substituted Benzene

This protocol describes a general method for the ortho-formylation of a methoxy-substituted benzene ring, which is a plausible route for the synthesis of the title compounds.

Materials:

- Substituted Methoxybenzene (1 equivalent)
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃) (1.2 equivalents)
- Dichloromethane (DCM, anhydrous)

- Ice bath
- Saturated aqueous sodium acetate solution
- Diethyl ether
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Formation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid or solution, should be observed.[3]
- Formylation Reaction: Dissolve the substituted methoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.[3]
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture back to 0°C. Carefully neutralize the solution by adding a saturated aqueous solution of sodium acetate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether three times. Combine the organic layers and wash with water and then with brine.[3]
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the desired substituted benzaldehyde.[3]

Synthesis of a Schiff Base Derivative for Biological Screening

This protocol outlines the synthesis of a potential Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitor from a benzaldehyde derivative, demonstrating a key application in drug development.

[4]

Materials:

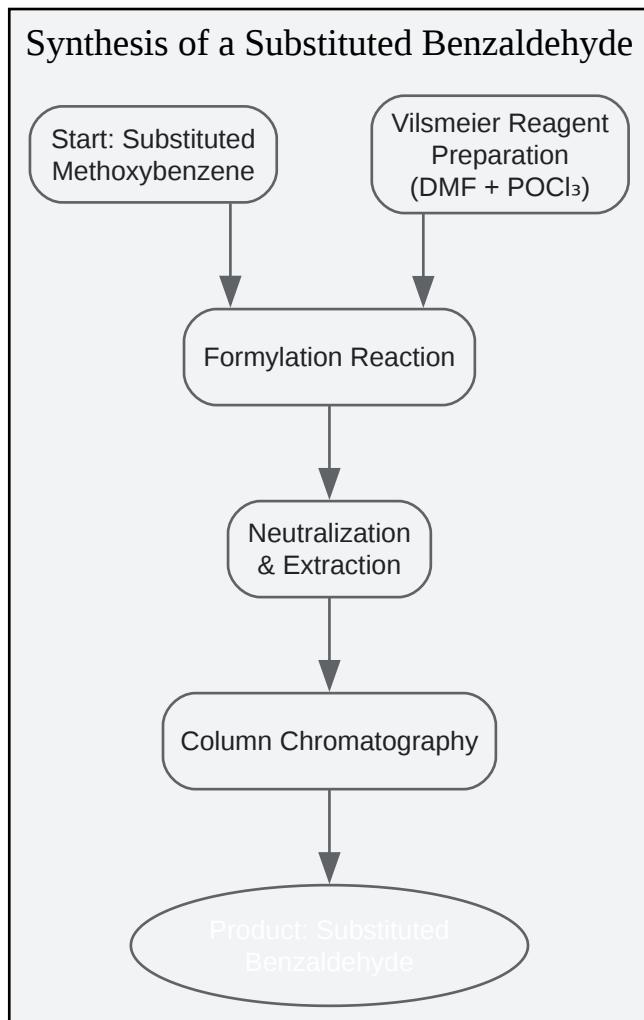
- Substituted Benzaldehyde (e.g., 4-Methoxy-2-(trifluoromethyl)benzaldehyde) (1.0 equivalent)
- p-Anisidine (4-methoxyaniline) (1.1 equivalents)
- Absolute Ethanol
- Glacial Acetic Acid (catalytic amount)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve the substituted benzaldehyde in absolute ethanol (approximately 10 mL per gram of aldehyde).
[4]
- Addition of Amine: To the stirred solution, add p-anisidine (1.1 equivalents).[4]
- Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[4]
- Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.
- Monitoring: Monitor the reaction's progress by TLC. The reaction is complete when the starting aldehyde spot has disappeared, which typically takes 2-4 hours.[4]
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution and can be collected by filtration. If no

precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.[4]

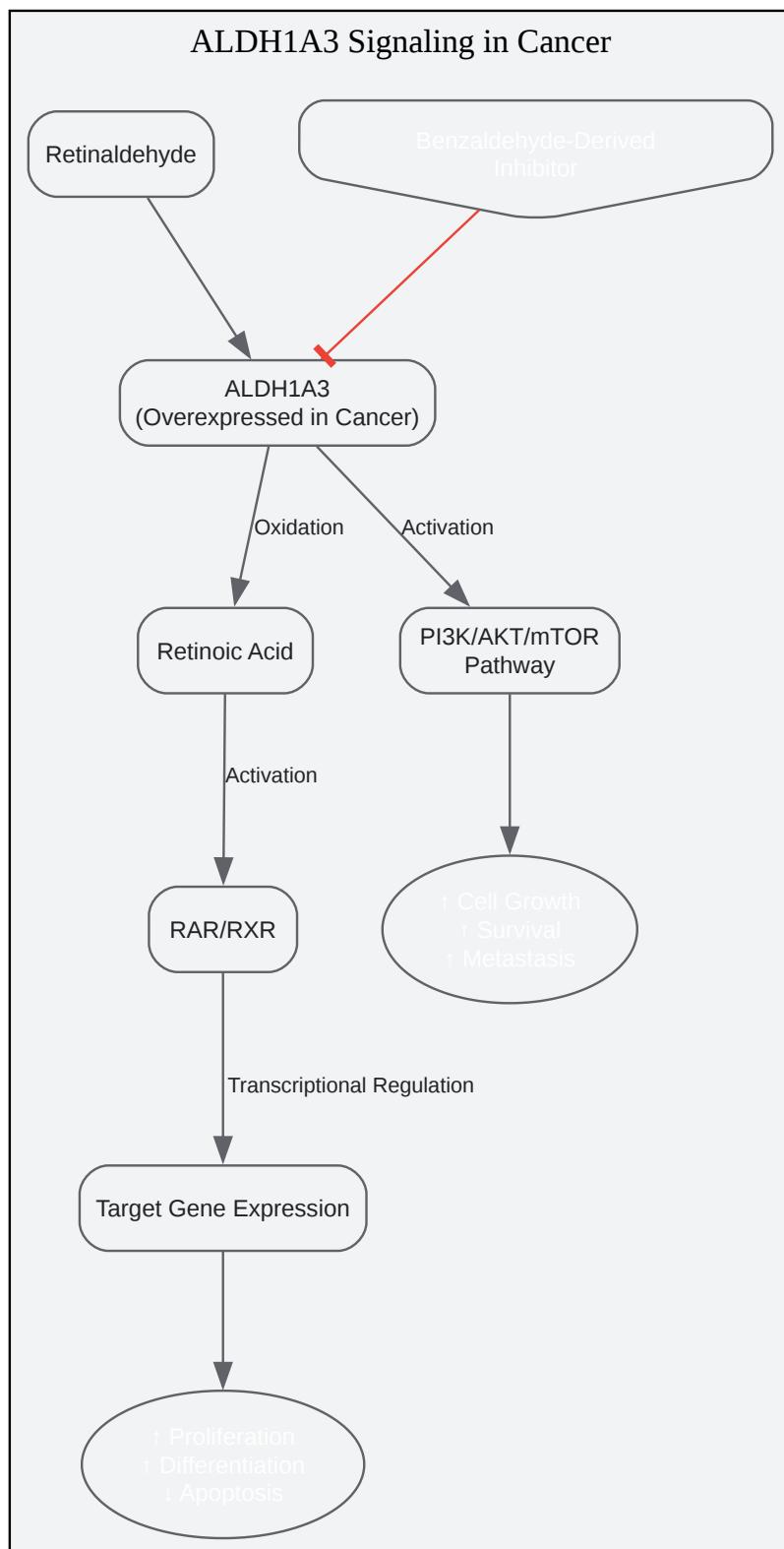
Biological Context and Signaling Pathways


Substituted benzaldehydes, such as 4-Methoxy-2-(trifluoromethyl)benzaldehyde, are valuable precursors for the synthesis of inhibitors targeting various enzymes. A notable target is Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and associated with cancer stem cells and chemoresistance.[4][5]

ALDH1A3 Signaling Pathway in Cancer

ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid, which is a signaling molecule that regulates cell differentiation, proliferation, and apoptosis. In cancer, the overexpression of ALDH1A3 can lead to increased retinoic acid signaling, promoting tumor growth and metastasis. Furthermore, ALDH1A3 has been shown to activate the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth and survival.[6][7] The development of ALDH1A3 inhibitors is a promising therapeutic strategy to disrupt these cancer-promoting pathways.[5]

Visualizations


Experimental Workflow: Synthesis of a Benzaldehyde Derivative

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of a substituted benzaldehyde via the Vilsmeier-Haack reaction.

Signaling Pathway: ALDH1A3 in Cancer Progression

[Click to download full resolution via product page](#)

Caption: The role of ALDH1A3 in cancer signaling and the point of intervention for benzaldehyde-derived inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | ALDH1A3 Accelerates Pancreatic Cancer Metastasis by Promoting Glucose Metabolism [frontiersin.org]
- 7. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and its Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113180#4-methoxy-2-trifluoromethoxy-benzaldehyde-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com